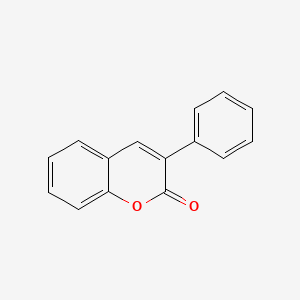

3-Phenylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDSXZLYIKESML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241860 | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-10-2 | |

| Record name | 3-Phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV24YNY4AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: 3-Phenylcoumarin Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcoumarins represent a privileged scaffold in medicinal chemistry, structurally resembling isoflavones and resveratrol, and exhibiting a wide array of pharmacological activities.[1][2][3] Their natural occurrence, primarily within the plant kingdom, presents a rich resource for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the principal natural sources of 3-phenylcoumarins and delineates the technical methodologies for their extraction, isolation, and purification. The protocols described herein are grounded in established phytochemical principles, offering a self-validating framework for researchers. By explaining the causality behind experimental choices, this document serves as both a practical manual and a reference for the rational design of isolation strategies.

The Landscape of 3-Phenylcoumarins in Nature

3-Phenylcoumarins are secondary metabolites whose biosynthesis is linked to the phenylpropanoid pathway, a fundamental process in plants for producing a variety of phenolic compounds.[4] While they are distributed across several plant families, their prevalence is most pronounced within the Fabaceae (Leguminosae) family.[5][6][7][8] This family, one of the largest in the plant kingdom, is a well-established reservoir of isoflavonoids and related phenolics.[2][7][9]

Key Botanical Sources

The search for novel 3-phenylcoumarins is often directed at specific genera known for their production of these compounds. The rationale for targeting these sources is based on historical phytochemical studies that have successfully isolated and characterized numerous derivatives.

-

Genus Pterocarpus: This genus is a significant source of 3-phenylcoumarins and other flavonoids.[10][11][12] The heartwood of species like Pterocarpus soyauxii has yielded a series of compounds known as pterosonins.[1][2][5][10][11][13]

-

Genus Dalbergia: Commonly known as rosewoods, many species within this genus are valued for their timber and are rich in aromatic compounds, including isoflavonoids and related structures.[9][14][15][16]

-

Genus Glycyrrhiza (Licorice): Species such as Glycyrrhiza uralensis and Glycyrrhiza glabra are well-known in traditional medicine and have been identified as sources of glycycoumarin and licorylcoumarin.[1][5][13]

-

Other Noteworthy Sources: Bioactivity-guided isolation efforts have led to the discovery of unique 3-phenylcoumarins in a variety of other plants. For instance, Sphenostylisin A was isolated from the root bark of Sphenostylis marginata, and Mucodianin A was found in the vine stems of Mucuna birdwoodiana.[1][2][5]

Tabulated Summary of Natural Sources

The following table summarizes prominent examples of naturally occurring 3-phenylcoumarins, their botanical origins, and the specific plant part from which they were isolated.

| 3-Phenylcoumarin Derivative | Natural Source | Plant Family | Plant Part Used | References |

| Pterosonin F | Pterocarpus soyauxii | Fabaceae | Heartwood | [1][2][10][11][13] |

| Sphenostylisin A | Sphenostylis marginata | Fabaceae | Root Bark | [1][2][5] |

| Mucodianin A | Mucuna birdwoodiana | Fabaceae | Vine Stems | [1][2][5] |

| Glycycoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root | [1][5][13] |

| Licorylcoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root | [1][5] |

| Selaginolide A | Selaginella rolandi-principis | Selaginellaceae | Whole Plant | [1][2][5] |

| 2′,4′-Dinitro-3-phenylcoumarin | Rhizophora mucronata | Rhizophoraceae | Not Specified | [1][2] |

A Technical Guide to Isolation and Purification

The successful isolation of 3-phenylcoumarins from complex plant matrices is a systematic process that hinges on the principles of solvent extraction and chromatography. The workflow is designed to first enrich the target compounds from the crude biomass and subsequently separate them into individual, pure constituents.

Diagram: General Isolation Workflow

References

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fabaceae - Wikipedia [en.wikipedia.org]

- 8. Fabaceae or Leguminosae Family, Legume, Pea and Bean Family Species, Southwest Desert Flora [southwestdesertflora.com]

- 9. phcogrev.com [phcogrev.com]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids and 3-arylcoumarin from Pterocarpus soyauxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Identification of Three Dalbergia Species Based on Differences in Extractive Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dalbergia - Wikipedia [en.wikipedia.org]

- 16. Differences in Chemical Constituents between Dalbergia oliveri Heartwood and Sapwood and Their Effect on Wood Color - PMC [pmc.ncbi.nlm.nih.gov]

3-phenylcoumarin scaffold in medicinal chemistry

An In-Depth Technical Guide to the 3-Phenylcoumarin Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Structurally, it can be viewed as an isostere of an isoflavone or a hybrid of coumarin and resveratrol, molecules renowned for their diverse pharmacological profiles.[4][5] This guide provides a comprehensive exploration of the this compound core, detailing its synthetic pathways, diverse biological activities, mechanisms of action, and critical structure-activity relationships (SAR). By synthesizing technical data with mechanistic insights, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Architectural Significance of the this compound Scaffold

The unique arrangement of the this compound scaffold, featuring a phenyl group at the C-3 position of the coumarin (2H-1-benzopyran-2-one) core, imparts a specific three-dimensional geometry that facilitates interactions with a wide array of biological macromolecules.[1][6] This structural versatility allows for modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[2] Its structural similarity to steroid hormones, particularly estrogens, further broadens its potential for biological interaction.[4][5] The inherent properties of this scaffold have made it a focal point for the development of agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[7][8]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the this compound scaffold is well-established, with several reliable methods available to medicinal chemists. The most prevalent and direct approaches involve the construction of the coumarin bicyclic system from appropriately substituted precursors.[1][8][9]

The Perkin Reaction: A Classic and Versatile Approach

The Perkin reaction is a cornerstone for synthesizing this compound derivatives.[8][9][10] This reaction typically involves the condensation of a substituted salicylaldehyde (an o-hydroxybenzaldehyde) with a phenylacetic acid in the presence of a base, such as anhydrous potassium acetate, and acetic anhydride.[11] The versatility of this method allows for the introduction of a wide range of substituents on both the salicylaldehyde and the phenylacetic acid, providing access to a diverse library of this compound analogues.

A general workflow for the synthesis of hydroxylated 3-phenylcoumarins via the Perkin reaction is outlined below:

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Phenylcoumarin Compounds: A Technical Guide for Drug Discovery

Introduction: The 3-Phenylcoumarin Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound scaffold, a unique structural motif resulting from the fusion of a coumarin core with a phenyl ring at the 3-position, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Structurally, 3-phenylcoumarins can be considered isosteres of isoflavones, where the carbonyl group is shifted from position 4 to position 2 of the pyran ring.[2] They also share structural similarities with resveratrol, a well-known natural phenol, positioning them as intriguing hybrid molecules.[2] The versatility of the this compound scaffold, with its multiple sites amenable to chemical modification, has captivated researchers, leading to the synthesis and evaluation of a vast library of derivatives.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, offering insights into the molecular features that govern their biological effects and providing a framework for the rational design of future therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

The pharmacological potential of 3-phenylcoumarins is extensive, with significant research focused on their anticancer, neuroprotective (particularly as Monoamine Oxidase inhibitors), anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The following sections will delve into the specific SAR for each of these key areas.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][4] The antiproliferative activity of these compounds is intricately linked to the substitution patterns on both the coumarin nucleus and the 3-phenyl ring.

Key SAR Insights for Anticancer Activity:

-

Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups play a crucial role. For instance, the introduction of ortho-hydroxy-methoxy groups or ortho-dihydroxy groups on the aromatic A-ring of the coumarin scaffold has been shown to enhance antiproliferative activity.[5][6] Interestingly, a 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin derivative was identified as a potent antiproliferative agent that acts by deregulating the cell cycle and inducing apoptosis, despite exhibiting poor antioxidant activity.[5][6]

-

Halogenation: The incorporation of halogen atoms, such as chlorine or bromine, can significantly influence anticancer potency. For example, the substitution of a piperidine ring was found to be beneficial for activity against MCF-7 breast cancer cells, while replacing it with other amines led to a loss of activity.[7]

-

Amine Substituents: The nature and position of amine-containing side chains are critical. A series of 3-aryl-4-anilino/aryloxy-2H-chromen-2-one analogues were synthesized, with one compound emerging as a potent candidate against the MCF-7 breast cancer cell line. The structure-activity relationship revealed that a piperidine ring was beneficial for activity.[7]

Quantitative Data Summary: Anticancer Activity of Selected this compound Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | 6-OCH3, 7-OH, 4'-OH | HL-60 | Potent | [5] |

| 3-Aryl-4-anilino-2H-chromen-2-one derivative | Piperidine substitution | MCF-7 | 7.06 | [7] |

| 3H-benzo[f]chromen-3-one derivative | Piperidine linked | MCF-7 | 0.83 | [7] |

Neuroprotective Effects: Potent and Selective Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for 3-phenylcoumarins is their potential in treating neurodegenerative diseases, primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B).[2][8] MAO-B inhibitors are of particular interest for their potential to alleviate symptoms of Parkinson's disease.[8]

Key SAR Insights for MAO Inhibition:

-

Methyl and Halogen Substitutions: Simple substitutions with methyl groups have led to highly potent and selective MAO-B inhibitors. For instance, 6-methyl-3-(p-tolyl)coumarin and 8-methyl-3-(p-tolyl)coumarin have shown IC50 values in the picomolar and low nanomolar range, respectively.[2] The presence of a chlorine atom at the 6-position of 4-hydroxy-3-phenylcoumarins improves both inhibitory activity and selectivity for MAO-B.[2]

-

Methoxy and Hydroxyl Groups: The addition of methoxy, hydroxyl, and acetoxy groups to the 3-arylcoumarin ring can promote MAO-B inhibition.[3] A 3-(4′-Methoxyphenyl)coumarin derivative demonstrated strong MAO-B inhibitory activity with high selectivity over MAO-A.[2]

-

Positional Isomerism: The position of substituents on the 3-phenyl ring is critical. Para- and meta-substituted derivatives tend to inhibit MAO-B more strongly than their ortho-substituted counterparts.[3]

Quantitative Data Summary: MAO-B Inhibition by Selected this compound Derivatives

| Compound | Substitution Pattern | Target | IC50 | Reference |

| 6-methyl-3-(p-tolyl)coumarin | 6-CH3, 4'-CH3 on phenyl | MAO-B | 308 pM | [2] |

| 8-methyl-3-(p-tolyl)coumarin | 8-CH3, 4'-CH3 on phenyl | MAO-B | 4.51 nM | [2] |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 6-Cl, 3'-OCH3 on phenyl | MAO-B | 1 nM | [2] |

| 3-(4′-Methoxyphenyl)coumarin derivative | 4'-OCH3 on phenyl | MAO-B | 3.0 nM | [2] |

Xanthine Oxidase (XO) Inhibition: A Target for Gout and Oxidative Stress

3-Phenylcoumarins have also been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that produces uric acid and reactive oxygen species (ROS).[9] Inhibition of XO is a therapeutic strategy for managing gout and conditions associated with oxidative stress.

Key SAR Insights for XO Inhibition:

-

Hydroxylation Pattern: The presence of hydroxyl groups at positions 5 and 7 of the coumarin scaffold is a key feature for potent XO inhibition.[9]

-

Halogenation on the Phenyl Ring: The introduction of a bromine atom on the 3-phenyl ring dramatically increases XO inhibitory activity. 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin was found to be an extremely potent XO inhibitor, significantly more so than the reference drug allopurinol.[9] The change from a hydroxyl group to a bromine at the same position on the phenyl ring resulted in a substantial increase in activity.[9]

Quantitative Data Summary: Xanthine Oxidase Inhibition

| Compound | Substitution Pattern | Target | IC50 | Reference |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-di-OH, 3'-Br on phenyl | XO | 91 nM | [9] |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 5,7-di-OH, 4'-Br on thienyl | XO | 280 nM | [9] |

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound compounds.

MTT Cell Viability Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[1] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used for background subtraction.[1]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[1]

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO.

Materials:

-

MAO-A and MAO-B enzymes (recombinant or from tissue homogenates)

-

Substrate (e.g., kynuramine for a fluorometric assay)

-

Test compounds (this compound derivatives)

-

Assay buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Assay Reaction Setup: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations.[1] Pre-incubate for a short period to allow for inhibitor-enzyme interaction.[1]

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[1]

-

Incubation: Incubate the plate at 37°C for a specified time.[1]

-

Reaction Termination and Detection: Stop the reaction and measure the fluorescence of the product formed.[1] The amount of product is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Visualizing Key Concepts and Workflows

Diagrams are invaluable tools for illustrating complex relationships and processes. The following Graphviz diagrams depict the general workflow for SAR studies of this compound derivatives and a simplified representation of a signaling pathway they might modulate.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified PI3K/Akt pathway, a potential target for anticancer 3-phenylcoumarins.

Conclusion and Future Directions

The this compound scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in dictating the pharmacological profile of these compounds. Future research should continue to explore novel substitutions and derivatizations of the this compound core to enhance potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, will be instrumental in guiding the rational design of next-generation this compound-based therapeutics. The continued investigation of this remarkable scaffold holds significant promise for addressing unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unica.it [iris.unica.it]

The Pharmacological Landscape of Substituted 3-Phenylcoumarins: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 3-Phenylcoumarin

Substituted 3-phenylcoumarins represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Structurally, they can be considered hybrids of coumarin and resveratrol, or isosteres of isoflavones, where the carbonyl group is shifted from position 4 to 2 on the pyran ring.[1] This unique arrangement confers a wide spectrum of pharmacological activities, making the this compound nucleus a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Their presence in various natural plant sources, coupled with the feasibility of diverse synthetic modifications, has opened up numerous avenues for exploring their therapeutic potential against a range of human diseases.[3][4]

This technical guide provides an in-depth exploration of the key pharmacological properties of substituted 3-phenylcoumarins, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Neuroprotective Properties: Targeting Neurodegenerative Diseases

3-Phenylcoumarins have emerged as potent agents for combating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are primarily attributed to their ability to inhibit key enzymes involved in the progression of these diseases and to interfere with pathological protein aggregation.[2]

Mechanism of Action: Dual Enzyme Inhibition and Anti-Aggregation

The primary mechanisms underlying the neuroprotective effects of 3-phenylcoumarins are:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme responsible for the degradation of neurotransmitters like dopamine.[1][5] Its inhibition can help alleviate symptoms of Parkinson's disease.[6][7] Numerous this compound derivatives have been identified as highly potent and selective MAO-B inhibitors, with some exhibiting IC₅₀ values in the low nanomolar and even picomolar range.[1][2]

-

Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in Alzheimer's disease therapy.[8] Several 3-phenylcoumarins have demonstrated significant AChE inhibitory activity.[2][9] Kinetic studies have shown that some derivatives act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2]

-

Inhibition of β-Amyloid (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease.[10] Certain this compound derivatives have been shown to effectively block Aβ self-aggregation and protect neuronal cells from Aβ-induced cytotoxicity.[2][10][11] This anti-aggregation effect may be due to interference with the binding of Aβ to microglia receptors and interaction with aromatic residues within the hydrophobic core of the Aβ peptide.[12]

Structure-Activity Relationship (SAR) Insights

-

For MAO-B Inhibition:

-

Small substituents (e.g., methyl or chloro groups) at the C6 or C8 positions of the coumarin ring are favorable.[2]

-

Substitutions on the 3-phenyl ring are crucial for activity.[13] Meta and para positions are generally preferred over the ortho position.[2]

-

Electron-withdrawing groups like trifluoromethyl or trifluoromethoxy at the R6 position of the 3-phenyl ring can lead to highly potent inhibitors.[13]

-

The absence of a hydroxyl group at the C4 position of the coumarin ring generally results in higher MAO-B inhibitory activity.[2] For instance, 6-chloro-3-(3′-methoxyphenyl)coumarin (IC₅₀ = 1 nM) is significantly more active than its 4-hydroxylated counterpart.[2]

-

-

For AChE Inhibition:

-

Polyhydroxy substitutions on both the coumarin and phenyl rings can yield dual AChE and MAO-B inhibitors. For example, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin shows IC₅₀ values of 3 µM and 27 µM against AChE and MAO-B, respectively.[8][9]

-

The introduction of an aminoalkoxy chain at the C7 position of the coumarin ring can significantly enhance AChE inhibitory potency.[2][9]

-

A dimethylamino group at the 4'-position of the phenyl ring, combined with a piperidinylethoxy chain at the C7 position, resulted in a compound with an excellent AChE inhibition potency (IC₅₀ = 20 nM).[8]

-

Quantitative Data Summary: Neuroprotective Activity

| Compound | Target | IC₅₀ Value | Reference(s) |

| 6-Chloro-3-(3′-methoxyphenyl)coumarin | MAO-B | 1 nM | [2] |

| 3-(4′-Methoxyphenyl)coumarin derivative 19 | MAO-B | 3.0 nM | [2] |

| Derivative 1 (R6-trifluoromethyl) | MAO-B | 56 nM | [5][6][7][14] |

| 3-(4′-(Dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | AChE | 20 nM | [8] |

| 4'-Benzamide derivative 2 | AChE | 90 nM | [8][9] |

| 7-Aminoalkoxy-3-phenylcoumarin derivative 7 | AChE | 270 nM | [2][9] |

| 3-(3′,4′-Dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 µM | [8][9] |

Experimental Protocols

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

-

Reagent Preparation:

-

Prepare a stock solution of the test this compound derivative in DMSO.

-

Dilute recombinant human MAO-B enzyme in MAO-B Assay Buffer to the desired concentration.

-

Prepare a detection solution containing the MAO-B substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and Horseradish Peroxidase (HRP) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add MAO-B enzyme solution to each well.

-

Add serial dilutions of the test compound or a reference inhibitor (e.g., Selegiline) to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the detection solution to all wells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagent Preparation:

-

Prepare a sodium phosphate buffer (pH 8.0).

-

Dissolve AChE enzyme in the buffer to create a stock solution.

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., methanol) and then dilute with buffer.

-

Prepare solutions of the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 130 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the AChE enzyme solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition compared to the control reaction without an inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage inhibition versus the log of the inhibitor concentration.

-

Visualization of Neuroprotective Mechanisms

Caption: 3-Phenylcoumarins may combat Alzheimer's by inhibiting AChE and Aβ aggregation.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The this compound scaffold has proven to be a fertile ground for the development of potent anticancer agents. These compounds exert their effects through diverse mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][15]

Mechanism of Action: Inducing Apoptosis and Halting Proliferation

-

Induction of Apoptosis: A primary anticancer mechanism of 3-phenylcoumarins is the induction of programmed cell death (apoptosis). This is achieved by:

-

Caspase Activation: They can increase the activity of key executioner caspases, such as caspase-3 and caspase-9, and initiator caspase-8.[4][16]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decrease in the Bcl-2/Bax ratio, which promotes apoptosis.[17]

-

Mitochondrial Pathway: Some derivatives induce apoptosis by reducing the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[4][16]

-

-

Inhibition of Proliferation and Cell Cycle Arrest: 3-phenylcoumarins can halt the uncontrolled growth of cancer cells by arresting the cell cycle at various phases, such as the S or G2/M phase.[16][18]

-

Modulation of Signaling Pathways: They can interfere with critical pro-survival signaling cascades. The PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer, is a key target. By inhibiting this pathway, 3-phenylcoumarins can suppress cell proliferation and induce apoptosis.[4][16][17]

-

Generation of Reactive Oxygen Species (ROS): While often acting as antioxidants, at higher concentrations, some coumarins can exhibit pro-oxidant properties, leading to an increase in intracellular ROS. This oxidative stress can trigger apoptotic cell death in cancer cells.[4][19]

Structure-Activity Relationship (SAR) Insights

-

The cytotoxic activity is highly dependent on the substitution pattern of the 3-aryl group and the specific cancer cell line being tested.[15]

-

The presence of 7,8-diacetoxy groups on the coumarin ring can enhance cytotoxic activity.[15]

-

For activity against MCF-7 breast cancer cells, a piperidine ring linked to the coumarin has been shown to be important.[20]

-

The presence of a quinoline ring linked to the phenyl ring was found to be beneficial for activity against MCF-7 cells.[20]

-

Halogen atoms, such as chlorine, on the coumarin scaffold have been associated with increased cytotoxicity against A549 lung cancer cells.[21]

Quantitative Data Summary: Anticancer Activity

| Compound | Cell Line | IC₅₀ Value | Reference(s) |

| 3H-benzo[f]chromen-3-one derivative 4 | MCF-7 (Breast) | 0.83 µM | [20] |

| Compound 15a (Quinoline derivative) | MCF-7 (Breast) | 10.5 µM | [20] |

| Compound 4 | MCF-7 (Breast) | 3.26 µM | [22] |

| Compound 7 | A549 (Lung) | 24.2 µM | [18] |

| Coumarin derivative 9f | A549 (Lung) | 7.1 µM | [21] |

| Compound 4 | HL60 (Leukemia) | 8.09 µM | [22] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[23]

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) in complete medium (e.g., DMEM with 10% FBS).

-

Harvest cells in their exponential growth phase and determine the cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test this compound compound in the complete culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

-

Include control wells: "untreated control" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubate the plate for a specified period (e.g., 48 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-30 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Visualization of Anticancer Signaling Pathway

Caption: 3-Phenylcoumarins inhibit the PI3K/Akt pathway and activate caspases to induce apoptosis.

Broad-Spectrum Pharmacological Activities

Beyond their prominent neuroprotective and anticancer effects, substituted 3-phenylcoumarins exhibit a wide range of other valuable pharmacological properties.

Anti-inflammatory Activity

-

Mechanism: The anti-inflammatory effects are often linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. Some derivatives, like 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, have shown potent NO production inhibitory activity with an IC₅₀ of 6.9 μM.[24] The underlying mechanism can involve the modulation of key inflammatory signaling pathways, such as inhibiting the nuclear translocation of NF-κB.[12]

-

SAR: Dihydroxy-substituted compounds have been noted to down-modulate neutrophil oxidative metabolism, suggesting a role in treating immune complex-mediated inflammatory diseases.[2]

Antimicrobial Activity

-

Mechanism: 3-Phenylcoumarins have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal strains.[25] The exact mechanism is not fully elucidated but is thought to involve disruption of microbial cellular processes.

-

SAR: The antibacterial activity is highly dependent on the substitution pattern. For S. aureus, the position of substituents on the 3-aryl ring is critical.[25] The presence of electron-withdrawing groups (like a nitro group) or electron-donating groups (like methyl or methoxy groups) can enhance antibacterial potential depending on their position.[26] The introduction of a 1,2,3-triazole moiety has also been explored to enhance antimicrobial properties.[27]

Anticoagulant Activity

-

Mechanism: The anticoagulant activity of coumarins is traditionally associated with the inhibition of vitamin K-epoxide reductase, which is crucial for the synthesis of vitamin K-dependent clotting factors.[28] This activity is strongly linked to a 4-hydroxy substitution. However, some 3-phenylcoumarins lacking the 4-hydroxy group have also shown activity, suggesting more complex structure-activity relationships.[29][30]

-

SAR: The molecular geometry and the presence of substituents at specific positions, such as C8, play a significant role. The ability of hydroxylated phenylcoumarins to ionize also appears to be a factor.[29][30]

Experimental Protocols

This protocol uses the broth microdilution method to determine the MIC of a compound.

-

Preparation:

-

Prepare Mueller-Hinton Broth (MHB).

-

Culture the test microorganism (e.g., S. aureus) overnight.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare a stock solution of the test this compound in DMSO and create two-fold serial dilutions in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

This assay measures the time it takes for blood plasma to clot, assessing the extrinsic coagulation pathway.

-

Sample Preparation:

-

Collect whole blood from test animals (e.g., rats) into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).

-

Prepare platelet-poor plasma by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).

-

-

Assay Procedure:

-

Administer the test this compound derivative or a reference drug (e.g., Warfarin) to the test animals. A control group receives the vehicle.

-

At a specified time point after administration, collect blood samples.

-

Pipette 100 µL of the plasma into a test tube and incubate at 37°C for 1-2 minutes.

-

Swiftly add 200 µL of pre-warmed (37°C) thromboplastin-calcium reagent to the tube and simultaneously start a stopwatch.

-

Tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.

-

The recorded time in seconds is the prothrombin time.

-

-

Data Analysis:

-

Compare the mean PT of the treated group with that of the control group. A significantly prolonged PT indicates anticoagulant activity.

-

Conclusion and Future Directions

Substituted 3-phenylcoumarins undoubtedly represent a privileged chemical scaffold with a remarkable diversity of pharmacological activities. Their potential as neuroprotective, anticancer, anti-inflammatory, antimicrobial, and anticoagulant agents is well-supported by a growing body of evidence. The key to unlocking their full therapeutic potential lies in the detailed exploration of structure-activity relationships, which allows for the rational design of derivatives with enhanced potency and selectivity for specific biological targets.

The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers in the field. Future work should focus on elucidating the more intricate details of their mechanisms of action, such as identifying specific protein targets and mapping their interactions within complex signaling networks. Furthermore, comprehensive preclinical evaluation, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, is essential to advance the most promising candidates toward clinical development. The continued investigation of this versatile molecular framework holds great promise for the discovery of next-generation therapeutics to address a multitude of unmet medical needs.

References

- 1. Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 5. Frontiers | Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 18. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 29. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

3-Phenylcoumarin: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-phenylcoumarin scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets with high affinity.[1][2] This guide provides a comprehensive technical overview of the this compound core, exploring its synthetic accessibility, diverse pharmacological profile, and the underlying structure-activity relationships that govern its therapeutic potential. We will delve into key biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects, supported by mechanistic insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols and visual diagrams to empower researchers in the synthesis and evaluation of novel this compound derivatives, thereby accelerating the drug discovery and development process.

The this compound Scaffold: A Foundation of Therapeutic Versatility

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The this compound structure, an isostere of isoflavones where the carbonyl group is shifted from position 4 to 2 on the pyran ring, perfectly embodies this concept.[1][3] Its rigid, planar benzopyranone ring system, coupled with the synthetically tractable phenyl ring at the 3-position, offers an ideal platform for chemical modification. This allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective modulators of various biological pathways.[2][3] The structural relationship to other biologically active molecules like resveratrol and steroid hormones further underscores its significance in drug design.[1][2]

References

Spectroscopic Analysis of 3-Phenylcoumarin Derivatives: A Technical Guide for Researchers

Introduction: The Significance of 3-Phenylcoumarins in Modern Drug Discovery

3-Phenylcoumarins represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of biologically active compounds.[1] These derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, including potential applications as antidepressant agents, monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, and anticancer therapeutics. The versatile nature of the 3-phenylcoumarin framework allows for extensive structural modifications, leading to a vast chemical space for drug discovery and development.

Accurate and comprehensive structural elucidation is paramount in the journey from a synthesized molecule to a potential drug candidate. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and detailed structural features of these derivatives. This guide offers an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they are applied to the analysis of this compound derivatives. Our focus will be on not just the "what" but the "why," providing insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their data with confidence and precision.

A Foundational Overview: Synthesis of the this compound Scaffold

A foundational understanding of the synthetic routes to 3-phenylcoumarins is crucial for the analytical chemist. Knowledge of the starting materials and potential byproducts can inform the interpretation of spectroscopic data, aiding in the identification of impurities. Common synthetic strategies include the Perkin reaction, Heck coupling, and various condensation reactions. For instance, the Perkin reaction, a widely employed method, involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a base.

Caption: A simplified workflow of the Perkin reaction for the synthesis of this compound derivatives.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a powerful tool for characterizing the conjugated system of this compound derivatives. The absorption of UV-Vis radiation excites electrons from lower to higher energy molecular orbitals, and the wavelength of maximum absorption (λmax) is indicative of the extent of conjugation.

Experimental Protocol: A Self-Validating System

-

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands. A common practice is to use a spectroscopic grade solvent that is transparent in the region of interest (typically 200-800 nm). Solvents of varying polarity, such as ethanol, acetonitrile, and cyclohexane, should be used to assess for any solvatochromic shifts, which can provide information about the nature of the electronic transitions.

-

Concentration: Prepare a dilute solution of the this compound derivative (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 arbitrary units).

-

Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-500 nm) to identify all absorption maxima.

-

Validation: The Beer-Lambert law (A = εbc) should be verified by preparing a series of concentrations and plotting absorbance versus concentration. A linear plot confirms that the system is behaving as expected and that the molar absorptivity (ε) can be accurately determined.

Interpreting the Spectra: The Voice of the Chromophore

The UV-Vis spectrum of a typical this compound derivative exhibits characteristic absorption bands in the range of 280-380 nm.[2][3] The position of the λmax is highly sensitive to the nature and position of substituents on both the coumarin nucleus and the 3-phenyl ring.

-

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, particularly at the 7-position of the coumarin ring, can cause a bathochromic (red) shift in the λmax. This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) can lead to a hypsochromic (blue) shift or a more complex spectral pattern depending on their position.

| Substituent Example | Position | Typical λmax Range (nm) | Effect |

| Unsubstituted | - | 290 - 310 | Reference |

| 7-Hydroxy | Coumarin Ring | 320 - 340 | Bathochromic Shift |

| 4'-Methoxy | Phenyl Ring | 300 - 320 | Bathochromic Shift |

| 4'-Nitro | Phenyl Ring | 280 - 300 | Hypsochromic Shift |

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a molecular "fingerprint."

Experimental Protocol: Ensuring Data Integrity

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the this compound derivative is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis of solid or liquid samples.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Characteristic Absorption Bands of 3-Phenylcoumarins

The IR spectrum of a this compound derivative is characterized by several key absorption bands:

-

Lactone Carbonyl (C=O) Stretch: This is one of the most intense and diagnostic peaks, typically appearing in the region of 1700-1740 cm⁻¹ . The exact position is influenced by the electronic effects of substituents on the coumarin ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups can slightly decrease it.

-

C=C Stretching Vibrations: Aromatic and olefinic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

C-O Stretching Vibrations: The C-O-C stretching of the lactone ring gives rise to strong absorptions in the 1300-1000 cm⁻¹ range.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| Lactone C=O | 1700 - 1740 | Strong and sharp |

| Aromatic C=C | 1600 - 1450 | Multiple bands of variable intensity |

| C-O-C (lactone) | 1300 - 1000 | Strong and broad |

| Aromatic C-H (stretch) | 3100 - 3000 | Medium to weak |

| Aromatic C-H (bend) | 900 - 690 | Medium to strong, indicative of substitution pattern |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely employed in the analysis of this compound derivatives.

Experimental Protocol: Achieving High-Resolution Data

-

Solvent and Standard: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.

Caption: A typical workflow for NMR-based structural elucidation of this compound derivatives.

Interpreting ¹H NMR Spectra

The ¹H NMR spectrum of a this compound provides a wealth of information based on chemical shifts, integration, and coupling patterns.

-

Aromatic Protons: The protons on the coumarin ring and the 3-phenyl ring typically resonate in the downfield region of δ 7.0-8.0 ppm . The specific chemical shifts and coupling constants (J-values) can be used to determine the substitution pattern.

-

H-4 Proton: The proton at the 4-position of the coumarin ring is often a singlet and appears downfield due to the anisotropic effect of the carbonyl group and the deshielding effect of the adjacent oxygen atom, typically around δ 7.8-8.2 ppm .

-

Substituent Protons: Protons of substituent groups (e.g., -CH₃, -OCH₃) will appear in their characteristic regions.

Interpreting ¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Lactone Carbonyl Carbon: The carbonyl carbon of the lactone is the most downfield signal, typically appearing around δ 160-165 ppm .[4]

-

Aromatic and Olefinic Carbons: The sp² hybridized carbons of the aromatic and olefinic systems resonate in the region of δ 110-160 ppm .

-

Quaternary Carbons: Quaternary carbons (those without attached protons) usually show weaker signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | 160 - 165 |

| C3 | - | 125 - 140 |

| C4 | 7.8 - 8.2 (s) | 140 - 150 |

| C4a | - | 118 - 125 |

| C5 | 7.2 - 7.6 (d) | 127 - 132 |

| C6 | 7.2 - 7.6 (t) | 124 - 129 |

| C7 | 7.2 - 7.6 (t) | 130 - 135 |

| C8 | 7.2 - 7.6 (d) | 116 - 120 |

| C8a | - | 152 - 156 |

| Phenyl Ring | 7.3 - 7.7 (m) | 125 - 135 |

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: Ionization and Detection

-

Ionization Method: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly used for coumarin derivatives, as they typically produce a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Electron ionization (EI) is a harder ionization technique that leads to more extensive fragmentation, which can be useful for structural elucidation.

-

Mass Analyzer: High-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, are crucial for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. This provides detailed structural information.

Characteristic Fragmentation Patterns

The fragmentation of 3-phenylcoumarins in the mass spectrometer is often initiated by the loss of neutral molecules from the molecular ion.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for coumarins is the retro-Diels-Alder reaction, leading to the loss of a molecule of carbon monoxide (28 Da) from the lactone ring.[5] This results in the formation of a stable benzofuran-type radical cation.

-

Fragmentation of Substituents: Substituents on the aromatic rings will also undergo characteristic fragmentation, providing further structural clues. For example, a methoxy group may be lost as a methyl radical (•CH₃) or formaldehyde (CH₂O).

Caption: A generalized fragmentation pathway for this compound derivatives in mass spectrometry.

Conclusion: An Integrated Approach to Structural Elucidation

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of various techniques. While each method provides a unique piece of the structural puzzle, it is the integration of data from UV-Vis, IR, NMR, and MS that allows for the unambiguous confirmation of the target molecule's identity, purity, and detailed structural features. A thorough understanding of the principles behind each technique, coupled with a knowledge of the characteristic spectral properties of the this compound scaffold, empowers researchers to navigate the complexities of drug discovery with greater confidence and efficiency. This guide serves as a foundational resource, encouraging a deeper, more analytical approach to spectroscopic data interpretation in the exciting and ever-evolving field of medicinal chemistry.

References

An In-depth Technical Guide to the 3-Phenylcoumarin Scaffold: Synthesis, Properties, and Therapeutic Applications

Abstract

The 3-phenylcoumarin scaffold represents a privileged heterocyclic motif of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As an isostere of isoflavones and a structural hybrid of coumarin and resveratrol, it possesses a unique combination of physicochemical properties and biological activities.[1][2] This technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, detail robust synthetic methodologies, and explore its multifaceted pharmacological profile, including its anticancer, neuroprotective, and antioxidant properties. This document synthesizes field-proven insights with established scientific literature to serve as a foundational resource for the investigation and application of this versatile scaffold.

The this compound Core: A Privileged Structure

Coumarins (2H-chromen-2-ones) are a major class of benzopyrone-based heterocycles found extensively in nature and synthetic chemistry.[3] The introduction of a phenyl group at the C-3 position dramatically influences the molecule's conformation and electronic properties, creating a scaffold with broad therapeutic potential.[2] This substitution pattern gives rise to a class of compounds that have been successfully investigated for a range of biological activities, making them a focal point in the design of novel therapeutic agents.[1][4]

Structural Significance

The this compound structure can be considered a bioisostere of isoflavones, where the carbonyl group is shifted from position 4 to 2, and also as a resveratrol-coumarin hybrid.[1][2] This unique arrangement allows it to interact with a variety of biological targets. The torsion angle between the coumarin ring system and the C-3 phenyl ring is a key structural feature, influencing how the molecule fits into the active sites of enzymes and receptors.[5]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its synthesis, purification, and application in biological assays.

Core Chemical Structure

-

IUPAC Name: 3-phenylchromen-2-one[6]

-

Synonyms: 3-Phenyl-2H-1-benzopyran-2-one, 3-Phenyl-2-benzopyrone[4][6]

-

Molecular Weight: 222.24 g/mol [6]

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. While precise solubility values are not widely reported, empirical evidence from synthetic and biological studies indicates good solubility in common polar organic solvents.

| Property | Value / Description | Source(s) |

| Physical State | Crystalline solid | [7] |

| Melting Point | 141-142 °C | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform (CHCl₃), Ethanol, and Ethyl Acetate. Suboptimal aqueous solubility is a noted characteristic of the scaffold. | [2][7][8] |

| LogP (XLogP3-AA) | 3.5 | [6] |

Spectroscopic Signature for Structural Validation

Characterization of this compound is routinely achieved through standard spectroscopic methods. The following data are representative for the unsubstituted scaffold and serve as a benchmark for characterization.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Predicted chemical shifts (δ) in ppm relative to TMS are provided below.

| ¹H NMR (Proton) | Predicted δ (ppm) | Description |

| H-4 | ~7.8 - 8.0 | Singlet, vinylic proton |

| Aromatic Protons | ~7.2 - 7.6 | Multiplet, 9 protons (coumarin and phenyl rings) |

| ¹³C NMR (Carbon) | Predicted δ (ppm) | Description |

| C-2 | ~160 - 162 | Carbonyl (lactone) |

| C-4 | ~140 - 145 | Vinylic carbon |

| C-3, C-4a, C-8a, Phenyl C-1' | ~125 - 138 | Quaternary carbons |

| Aromatic CH Carbons | ~116 - 130 | Aromatic methine carbons |

2.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The lactone carbonyl stretch is a characteristic and strong absorption.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Lactone) | ~1700 - 1730 (strong) |

| C=C (Aromatic & Vinylic) | ~1600 - 1650 (medium) |

| C-O (Ester) | ~1100 - 1250 (strong) |

| C-H (Aromatic) | ~3000 - 3100 (medium) |

2.3.3 Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak.

| Ion | m/z (mass-to-charge) | Description |

| [M]⁺ | 222 | Molecular Ion |

| [M-CO]⁺ | 194 | Loss of carbon monoxide |

| [M-CO-H]⁺ | 193 | Subsequent loss of a hydrogen radical |

| [C₁₃H₉]⁺ | 165 | Loss of the lactone functionality |

Synthetic Strategies for the this compound Scaffold

The synthesis of 3-phenylcoumarins can be achieved through several reliable methodologies, broadly categorized as either the construction of the coumarin ring system or the arylation of a pre-formed coumarin.

Classical Condensation: The Perkin Reaction

The Perkin reaction is a robust and direct method for synthesizing 3-phenylcoumarins. It involves the condensation of a salicylaldehyde with a phenylacetic acid, typically in the presence of a dehydrating agent.[1][9] The reaction mechanism involves the formation of an intermediate ester, followed by an intramolecular aldol-type condensation and subsequent dehydration.

The general workflow for synthesis and the core mechanism are depicted below.

Caption: General workflow for this compound synthesis.

Caption: Mechanism of the Perkin Reaction for coumarin synthesis.

Modern Cross-Coupling: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions offer a versatile and highly efficient alternative for synthesizing 3-phenylcoumarins. The Suzuki-Miyaura reaction, which couples an organoboron species (like phenylboronic acid) with a halide (e.g., 3-bromocoumarin or 3-chlorocoumarin), is particularly effective.[10] This method provides excellent functional group tolerance and generally proceeds in high yields.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis via Perkin Reaction

This protocol is adapted from established procedures for the synthesis of this compound derivatives.[7][9]

Objective: To synthesize this compound from salicylaldehyde and phenylacetic acid.

Materials:

-

Salicylaldehyde (1.0 eq)

-

Phenylacetic acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylaldehyde (1.0 eq) and phenylacetic acid (1.2 eq) in anhydrous DMSO.

-

Addition of Dehydrating Agent: To the stirred solution, add DCC (1.5 eq) portion-wise. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 110 °C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice. A precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

-

Filtration: Filter off the DCU solid through a Büchner funnel and wash the solid with cold water.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white to off-white solid under vacuum to yield pure this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold is associated with a wide spectrum of pharmacological effects, making it a highly attractive starting point for drug discovery programs.[3]

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including leukemia, lung, breast, and prostate cancer.[3][11][12]

Mechanism of Action: Induction of Apoptosis

A primary mechanism of anticancer activity is the induction of programmed cell death (apoptosis).[13] Studies have shown that this compound derivatives can trigger the intrinsic (mitochondria-mediated) apoptotic pathway.[11] This involves:

-

Modulation of Bcl-2 Family Proteins: Decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[11] This shift disrupts the mitochondrial outer membrane potential.

-

Caspase Activation: The change in membrane potential leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, leading to cell death.[14]

-

Inhibition of Pro-Survival Pathways: Some derivatives also inhibit key pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, further promoting apoptosis.[13][15]

Caption: Anticancer mechanism via apoptosis induction.

Neuroprotective Effects: MAO-B Inhibition

Derivatives of this compound have emerged as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[5][16] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Its inhibition can raise dopamine levels, which is a primary therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[4][5] The coumarin core and the 3-phenyl ring of the scaffold fit snugly into the active site of the MAO-B enzyme, establishing key interactions that block its catalytic activity.

Antioxidant and Anti-inflammatory Activity

The structural similarity to resveratrol, a well-known natural antioxidant, endows the this compound scaffold with significant antioxidant properties.[1] Hydroxylated derivatives, in particular, are effective scavengers of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and can protect against oxidative stress-related damage.[1] This activity is also linked to anti-inflammatory effects, as some derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cells.[3]

Conclusion and Future Perspectives